3-Bromophthalonitrile
Overview
Description
3-Bromophthalonitrile is an organic compound with the molecular formula C8H3BrN2 It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom
Mechanism of Action
Mode of Action
It’s known that the compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces bromine in the compound. This can lead to the formation of new compounds with potentially different biological activities .
Result of Action
The compound’s ability to undergo nucleophilic substitution reactions suggests that it can form new compounds with potentially different biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophthalonitrile can be synthesized through the bromination of phthalonitrile. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in a suitable solvent, often at elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer brominating agents and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted phthalonitriles.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) is often used as a base and solvent, respectively.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media can be used.
Major Products Formed:
- Substituted phthalonitriles
- Primary amines
- Phthalic acid derivatives
Scientific Research Applications
3-Bromophthalonitrile has several applications in scientific research:
Comparison with Similar Compounds
4-Bromophthalonitrile: Similar in structure but with the bromine atom at the para position.
3,6-Dibromophthalonitrile: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
3-Nitrophthalonitrile: Contains a nitro group instead of a bromine atom, leading to different reactivity patterns.
Uniqueness: 3-Bromophthalonitrile is unique due to its specific reactivity profile, which allows for selective functionalization of the benzene ring. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
3-bromobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRAZJFOMVDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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